2-(1-Hydroxyethyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to the naphthalene-1,4-dione structure, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)naphthalene-1,4-dione can be achieved through several methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method offers high yields, short reaction times, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions. This method also provides high yields and is environmentally benign .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions (MCRs) that are valuable in organic and medicinal chemistry. These reactions are efficient, selective, and can be scaled up for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxyethyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the quinone structure, which is highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aromatic aldehydes, aromatic amines, and various catalysts such as L-proline and nano copper (II) oxide . The reactions are typically carried out under mild conditions, such as ambient temperature and solvent-free environments.
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds such as xanthenes, phenazines, quinoxalines, spiro compounds, acridines, oxazines, anthracenes, chromenes, furans, and quinolones .
Scientific Research Applications
2-(1-Hydroxyethyl)naphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a versatile substrate for the synthesis of various heterocyclic compounds. In biology and medicine, it exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In industry, it is used as a fluorescent material in electroluminescence devices, molecular probes for biochemical research, and in traditional textile and polymer fields .
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)naphthalene-1,4-dione involves its ability to undergo redox cycling, which generates reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound also interacts with various molecular targets and pathways, including enzymes involved in cellular respiration and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(1-Hydroxyethyl)naphthalene-1,4-dione include other hydroxy-substituted naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone) .
Uniqueness: What sets this compound apart from other similar compounds is its unique hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
55720-84-8 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-7,13H,1H3 |
InChI Key |
IFGYOGFPTOLNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.